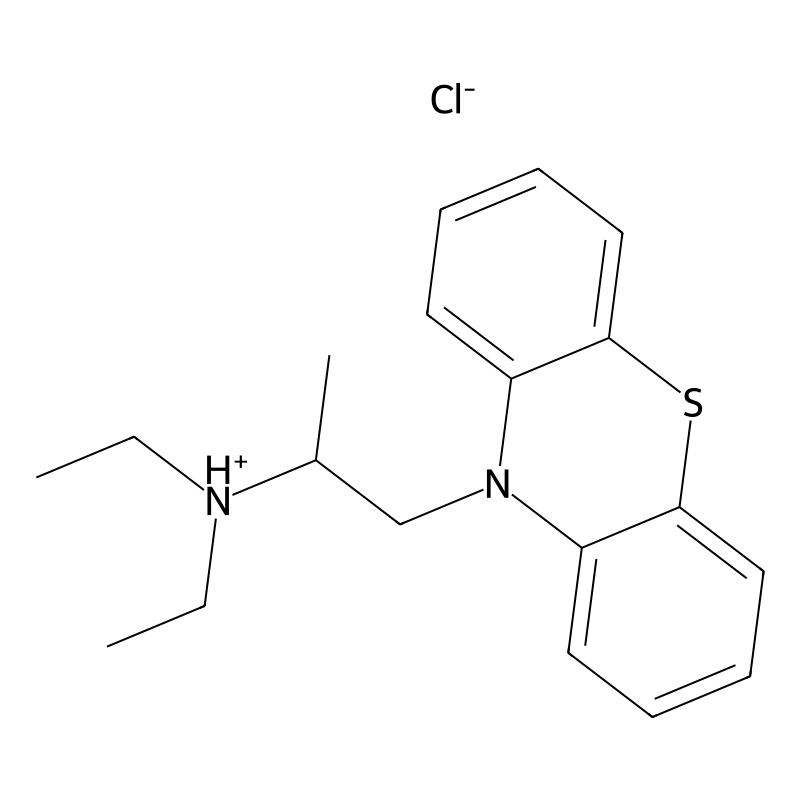Ethopropazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Anticholinergic and Antiadrenergic Effects:
Ethopropazine hydrochloride possesses both anticholinergic and antiadrenergic properties. This means it can block the actions of acetylcholine and adrenaline, two important neurotransmitters in the nervous system. Researchers are interested in these properties for their potential use in treating disorders related to these neurotransmitter systems [].
For instance, studies suggest Ethopropazine hydrochloride might be beneficial in managing Parkinson's disease, a condition characterized by the degeneration of dopamine-producing neurons in the brain. By blocking acetylcholine, which has inhibitory effects on dopamine, Ethopropazine hydrochloride could theoretically improve dopamine activity and alleviate Parkinson's symptoms [].
Antihistamine Activity:
Ethopropazine hydrochloride also exhibits antihistamine properties. Histamine is another signaling molecule involved in allergic reactions. By blocking histamine receptors, Ethopropazine hydrochloride might help manage symptoms like allergic rhinitis (hay fever) and urticaria (hives) [].
Drug Discovery and High-Throughput Screening:
Ethopropazine hydrochloride is listed in the Library of Pharmacologically Active Compounds (LOPAC 1280) []. This collection serves as a valuable resource for researchers in drug discovery and high-throughput screening applications. These techniques involve testing a large number of compounds rapidly to identify potential drug candidates for various diseases [].
Ethopropazine hydrochloride, also known as profenamine, is a phenothiazine derivative primarily utilized as an antidyskinetic agent in the treatment of Parkinsonism. This compound exhibits anticholinergic properties, helping to alleviate drug-induced extrapyramidal symptoms, such as rigidity and akinesia. Although it has been effective in managing these symptoms, it is noted that ethopropazine does not provide relief for tardive dyskinesia, a condition characterized by involuntary movements often induced by long-term use of antipsychotic medications .
Ethopropazine functions primarily as an antagonist to muscarinic acetylcholine receptors, which play a significant role in mediating neurotransmission in the central nervous system. Its anticholinergic activity is beneficial in reducing symptoms associated with Parkinson's disease and other movement disorders. Additionally, it exhibits antihistaminic and antiadrenergic actions, contributing to its therapeutic effects . The compound has shown selective inhibition of butyrylcholinesterase, which may further enhance its utility in treating conditions linked to cholinergic overactivity .
The synthesis of ethopropazine hydrochloride typically involves the following steps:
- Alkylation Reaction: The alkylation of phenothiazine with 1-diethylamino-2-chloropropane is carried out under basic conditions using sodium amide.
- Formation of Hydrochloride Salt: The resulting base can be converted into its hydrochloride form by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .
This method is efficient for producing high yields of ethopropazine hydrochloride suitable for medical use.
Ethopropazine hydrochloride is primarily used in clinical settings for:
- Symptomatic Treatment of Parkinsonism: It alleviates extrapyramidal symptoms caused by other medications.
- Management of Drug-Induced Extrapyramidal Reactions: Particularly useful in patients undergoing treatment with antipsychotic drugs .
- Research: Investigated for its potential effects on cholinesterase activity and its role in understanding cholinergic signaling pathways .
Several compounds share structural or functional similarities with ethopropazine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Primary Use | Key Differences |
|---|---|---|---|
| Profenamine | Phenothiazine | Antiparkinsonian | Ethopropazine is a specific formulation of profenamine; both have similar uses. |
| Benztropine | Tropane derivative | Antiparkinsonian | More potent anticholinergic effects; used primarily for Parkinson's disease. |
| Biperiden | Piperidine derivative | Antiparkinsonian | Has a broader spectrum of action on dopamine receptors; less sedative effect. |
| Trihexyphenidyl | Synthetic anticholinergic | Antiparkinsonian | Primarily used for Parkinson's disease; has a different chemical structure but similar action. |
Ethopropazine's unique profile lies in its specific receptor interactions and efficacy against drug-induced movement disorders, distinguishing it from other compounds within the same therapeutic class.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
64.5 °C
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
MeSH Pharmacological Classification
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Pictograms

Irritant
Other CAS
1094-08-2
Absorption Distribution and Excretion
Wikipedia
Biological Half Life
Use Classification
Dates
2: Masti SP, Seetharamappa J, Melwanki MB. Extractive spectrophotometric
3: Tvarijonaviciute A, Ceron JJ, Tecles F. Acetylcholinesterase and
4: Bahar FG, Imai T. Aspirin hydrolysis in human and experimental animal plasma
5: Kumagai H, Suemori H, Uesugi M, Nakatsuji N, Kawase E. Identification of small
6: Naik RS, Liu W, Saxena A. Development and validation of a simple assay for the
7: Sinko G, Kovarik Z, Reiner E, Simeon-Rudolf V, Stojan J. Mechanism of
8: Komloova M, Musilek K, Horova A, Holas O, Dohnal V, Gunn-Moore F, Kuca K.
9: Musilek K, Komloova M, Holas O, Hrabinova M, Pohanka M, Dohnal V, Nachon F,
10: Kiselyuk A, Farber-Katz S, Cohen T, Lee SH, Geron I, Azimi B, Heynen-Genel S,
11: Liao WS, Lin CH, Chen CY, Kuo CM, Liu YC, Wu JC, Lin CE. Enantioseparation of
12: Persyn JT, McDonough JA, Nino JA, Dixon H, Boland EJ. Mucosal delivery of
13: Reiner E, Bosak A, Simeon-Rudolf V. Activity of cholinesterases in human
14: Golicnik M, Sinko G, Simeon-Rudolf V, Grubic Z, Stojan J. Kinetic model of
15: Prabhu S, Brocks DR, Betageri GV. Enhancement of dissolution of ethopropazine
16: Maboudian-Esfahani M, Brocks DR. Pharmacokinetics of ethopropazine in the rat
17: Eyer F, Eyer P. Enzyme-based assay for quantification of paraoxon in blood of
18: Maboudian-Esfahani M, Brocks DR. High-performance liquid chromatographic
19: LINDENBAUM AL. [ON THE EFFECT OF AMINAZIN AND PARSIDOL ON THE COORDINATION OF
20: SOBUE I, IVES ER. Parsidol in the treatment of Parkinson's syndrome. Bull Los







